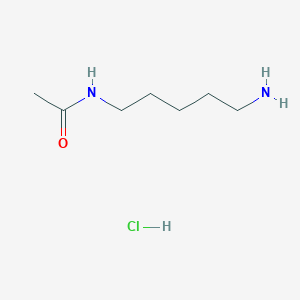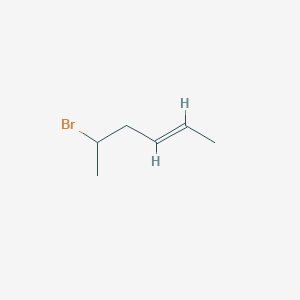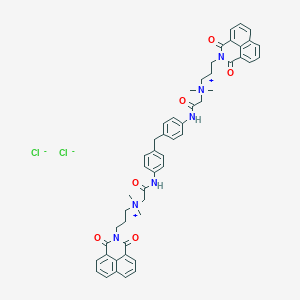
Fibroblast Growth Factor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fibroblast Growth Factor 1 (FGF1), also known as acidic fibroblast growth factor (aFGF), is a growth factor and signaling protein encoded by the FGF1 gene . It is synthesized as a 155 amino acid polypeptide, whose mature form is a non-glycosylated 17-18 kDa protein . FGF1 plays crucial roles in a wide variety of cellular functions, including cell proliferation, survival, metabolism, morphogenesis, and differentiation, as well as in tissue repair and regeneration .
Synthesis Analysis
FGF1 is synthesized as a 155 amino acid polypeptide . A study has shown that a mutation in FGF1, specifically the R50E mutant, suppressed DNA synthesis and cell proliferation induced by wild-type FGF1 . This suggests that the synthesis and function of FGF1 can be influenced by specific mutations .Molecular Structure Analysis
The three-dimensional structure of FGF1 has been refined to a crystallographic residual of 16.1% at 1.6 A resolution . The structure has a Kunitz-type fold and is composed of 12 antiparallel beta-strands, 6 of which form a beta-barrel .Chemical Reactions Analysis
FGF1 plays a pivotal role in solid tumor progression by undertaking a multitude of enzymatic and nonenzymatic roles within the tumor stroma . It has been reported that FGF1 induces ternary complex formation (integrin-FGF-FGFR1) and recruitment of SHP-2 to the complex in NIH 3T3 cells and human umbilical endothelial cells .Physical And Chemical Properties Analysis
FGF1 is a non-glycosylated 17-18 kDa protein . It is typically stored in a cool, dry place . After reconstitution, it may be stored for a maximum of two weeks at 2–8 °C or may be stored in aliquots at –20 °C for a maximum of 6 months .作用機序
FGF1 triggers signaling by interacting with tyrosine kinase receptors, known as FGF receptors (FGFRs) . The binding of FGF1 and receptor induces dimerization of FGFR, which makes the protein tyrosine kinase domains close to each other and locate correctly, thus activating the kinase through trans autophosphorylation .
将来の方向性
FGF1’s intricate interactions with tumor cells and the tumor microenvironment make it a promising target for diagnosis and treatment . Promising strategies such as FAPI offer potential avenues for accurate tumor diagnosis, while multiple therapeutic strategies highlight the prospects of FGF1 targeting treatments which need further clinical evaluation .
特性
CAS番号 |
104781-85-3 |
|---|---|
製品名 |
Fibroblast Growth Factor 1 |
分子式 |
C14H30I2N2O2S |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





